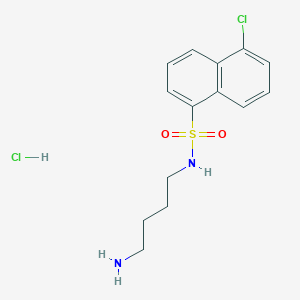

N-(4-aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride

描述

N-(4-aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride is a chemical compound known for its diverse applications in scientific research. This compound is a hydrochloride salt prepared from equimolar amounts of N-(4-aminobutyl)-5-chloronaphthalene-2-sulfonamide and hydrogen chloride . It is often used in various fields such as chemistry, biology, and medicine due to its unique properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride typically involves the reaction of N-(4-aminobutyl)-5-chloronaphthalene-2-sulfonamide with hydrogen chloride. The reaction conditions often include the use of solvents and catalysts to facilitate the reaction and ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

化学反应分析

Types of Reactions

N-(4-aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may produce reduced derivatives .

科学研究应用

Cell Biology

In cell biology research, W-7 is utilized to study the effects of calcium signaling on various cellular functions. Its ability to penetrate cell membranes allows researchers to observe the compound's effects on intracellular processes. Notably, studies have demonstrated that W-7 can inhibit cell proliferation by interfering with calmodulin-regulated pathways .

Pharmacology

W-7 serves as a valuable tool in pharmacological research for investigating potential therapeutic targets related to calcium signaling disorders. The compound's specificity for calmodulin makes it an important candidate for developing drugs aimed at conditions such as hypertension and heart disease where calcium signaling plays a pivotal role .

Neurobiology

In neurobiology, W-7 is employed to explore the mechanisms of neurotransmitter release and synaptic plasticity. Its antagonistic action on calmodulin provides insights into how calcium-dependent processes influence neuronal communication and behavior .

Inhibition of Myosin Light Chain Kinase

A study demonstrated that W-7 effectively inhibits MLCK with an IC₅₀ value of approximately 58 µM. This inhibition was linked to decreased muscle contraction in experimental models, highlighting the compound's potential in studying muscle physiology and related disorders .

Effects on Cell Proliferation

Research involving various cancer cell lines showed that treatment with W-7 resulted in reduced cell proliferation rates. This effect was attributed to the disruption of calmodulin-mediated signaling pathways essential for cell cycle progression .

作用机制

The mechanism of action of N-(4-aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity and influencing various biological processes .

相似化合物的比较

Similar Compounds

Some compounds similar to N-(4-aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride include:

- N-(4-aminobutyl)-N-ethylisoluminol

- N-(4-aminobutyl)benzamide hydrochloride

Uniqueness

What sets this compound apart from similar compounds is its unique chemical structure and properties, which make it suitable for a wide range of applications in scientific research and industry .

生物活性

N-(4-Aminobutyl)-5-chloro-1-naphthalenesulfonamide hydrochloride, commonly referred to as a calmodulin antagonist, has garnered attention for its diverse biological activities. This compound is primarily recognized for its role in modulating calcium signaling pathways, which are crucial for various cellular processes. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on cellular signaling, and implications in therapeutic applications.

Calmodulin Interaction

Calmodulin (CaM) is a calcium-binding messenger protein that plays a pivotal role in cellular signaling. This compound acts as a specific antagonist of calmodulin, inhibiting its interaction with various target proteins. This inhibition can disrupt CaM-dependent signaling pathways, leading to altered cellular responses.

Key Findings:

- Inhibition of Calcium-Dependent Kinases : The compound has been shown to inhibit the activation of calcium-dependent kinases such as Akt and ERK1/2. This inhibition can affect cell proliferation, differentiation, and survival pathways .

- Regulation of Gene Expression : By interfering with CaM's ability to activate transcription factors like CREB and ATF1, the compound can modulate gene expression related to growth and apoptosis .

Effects on Cellular Signaling

The biological activity of this compound extends to its effects on various signaling pathways:

- EGFR Signaling : The compound has been implicated in the down-regulation of epidermal growth factor receptor (EGFR) phosphorylation. This effect may contribute to reduced cell motility and proliferation in cancer cells .

- Nitric Oxide Production : Studies indicate that this compound can influence nitric oxide synthase (iNOS) expression through calcium-mediated signaling pathways. The modulation of iNOS activity has implications for inflammatory responses and tumorigenesis .

Case Studies

- Cancer Cell Lines : In vitro studies using breast cancer cell lines demonstrated that treatment with this compound resulted in decreased cell viability and proliferation. The mechanism was linked to the inhibition of CaM-dependent pathways that promote cell survival .

- Inflammation Models : In models of hepatic inflammation, the compound was shown to alter iNOS expression levels significantly. This suggests a potential role in managing inflammatory diseases by modulating CaM-dependent signaling pathways involved in nitric oxide production .

Data Table

属性

IUPAC Name |

N-(4-aminobutyl)-5-chloronaphthalene-1-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O2S.ClH/c15-13-7-3-6-12-11(13)5-4-8-14(12)20(18,19)17-10-2-1-9-16;/h3-8,17H,1-2,9-10,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKMXJMNRHREPOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432393 | |

| Record name | N-(4-Aminobutyl)-5-chloronaphthalene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78957-84-3 | |

| Record name | N-(4-Aminobutyl)-5-chloronaphthalene-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do calmodulin antagonists like W-7 exert their effects at the cellular level?

A: Calmodulin is a crucial protein involved in various cellular processes, often by interacting with and modulating the activity of other proteins, including ion channels. Research has shown that calmodulin antagonists, such as W-7, can directly bind to calcium-activated potassium channels, influencing their open probability and ultimately affecting cellular excitability. Interestingly, these effects are not solely dependent on blocking calmodulin itself. Studies suggest that these antagonists might exert their influence through direct interaction with the channels, highlighting a complex interplay beyond simply inhibiting calmodulin.

Q2: Beyond ion channels, are there other cellular targets that calmodulin antagonists can affect?

A: Indeed, the research highlights that calmodulin is a ubiquitous regulatory protein involved in a myriad of cellular processes. One notable example is its role in the activity of adenylyl cyclase (AC), an enzyme responsible for producing the important signaling molecule cyclic AMP (cAMP). Studies have demonstrated that calmodulin antagonists can modulate the activity of specific AC isoforms, ultimately impacting downstream signaling pathways regulated by cAMP. This emphasizes the broad impact of calmodulin antagonists on various cellular functions beyond ion channel modulation.

Q3: Could you elaborate on the significance of studying the rat SK4/IK1 channel and its potential relevance to understanding human physiology?

A: The rat SK4/IK1 channel, characterized in one of the research papers, serves as a valuable model for understanding its human counterpart. This particular potassium channel plays a critical role in physiological processes like acetylcholine-induced secretion in the colon. By investigating its activation mechanisms, regulation by intracellular signaling molecules like ATP, and sensitivity to modulators like 1-ethyl-2-benzimidazolinone (1-EBIO), researchers can gain insights into potential therapeutic targets for conditions involving dysregulated ion channel activity. Moreover, studying the rat channel can pave the way for developing more selective and effective drugs targeting the human SK4/IK1 channel, holding promise for treating various gastrointestinal disorders.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。